

# Navigating the Identity of "Anticancer Agent 160": A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 160*

Cat. No.: *B12388173*

[Get Quote](#)

The term "**Anticancer agent 160**" is associated with at least three distinct investigational compounds, creating a potential for ambiguity in research and development. This technical guide aims to delineate these entities and provide a comprehensive overview of the most prominently documented of the three: AMG 160, a bispecific T-cell engager (BiTE) therapy. The other compounds, a phenalenone derivative and a natural product from *Parthenium hysterophorus*, are also briefly described to aid in their differentiation.

## Differentiating the "Anticancer Agent 160" Compounds

| Designation                       | Description                                                                     | Key Characteristics                                                                                                                                            |
|-----------------------------------|---------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| AMG 160                           | A half-life extended, bispecific T-cell engager (BiTE) immuno-oncology therapy. | Targets Prostate-Specific Membrane Antigen (PSMA) on tumor cells and CD3 on T-cells. Investigated for metastatic castration-resistant prostate cancer (mCRPC). |
| Antitumor agent-160 (compound 1a) | A derivative of the antifungal agent phenalenone.                               | Molecular Formula: C21H30O3, Molecular Weight: 330.46. <a href="#">[1]</a>                                                                                     |
| Anticancer agent 160 (Compound 6) | A natural product derived from the plant Parthenium hysterophorus.              | Exhibits cytotoxicity against HCT-116 cells with an IC50 of 5.0 $\mu$ M. <a href="#">[2]</a>                                                                   |

Due to the extensive publicly available data, this guide will focus on AMG 160.

## In-Depth Technical Guide: AMG 160

AMG 160 is a promising investigational antibody construct designed to redirect the patient's own T-cells to attack and eliminate cancer cells expressing Prostate-Specific Membrane Antigen (PSMA). This bispecific approach offers a novel immunotherapeutic strategy for cancers where PSMA is highly expressed, most notably in metastatic castration-resistant prostate cancer (mCRPC).

## Chemical Structure and Properties of AMG 160

As a BiTE molecule, AMG 160 is a recombinant protein construct, not a small molecule with a defined chemical formula. It consists of two single-chain variable fragments (scFvs) connected by a flexible linker. One scFv binds to PSMA on prostate cancer cells, while the other binds to the CD3 epsilon subunit of the T-cell receptor complex on T-cells. To extend its serum half-life, the BiTE molecule is fused to an Fc domain. This "half-life extended" (HLE) feature allows for less frequent dosing.[\[3\]](#)

Table 1: Physicochemical and Pharmacokinetic Properties of AMG 160

| Property                        | Value                                                         | Source |
|---------------------------------|---------------------------------------------------------------|--------|
| Target 1                        | Prostate-Specific Membrane Antigen (PSMA)                     | [3]    |
| Target 2                        | Cluster of Differentiation 3 (CD3) on T-cells                 | [3]    |
| Mechanism of Action             | T-cell redirection and activation leading to tumor cell lysis |        |
| Half-maximal Lysis (in vitro)   | 6-42 pmol/L                                                   |        |
| Half-life in Non-Human Primates | Approximately one week                                        |        |
| Clinical Trial Identifier       | NCT03792841                                                   |        |

## Mechanism of Action: A Signaling Pathway Perspective

AMG 160's mechanism of action is centered on creating a cytolytic synapse between a T-cell and a PSMA-expressing tumor cell. This process bypasses the need for traditional T-cell activation through peptide antigen presentation by major histocompatibility complexes (MHC).



[Click to download full resolution via product page](#)

Caption: Mechanism of action of AMG 160, a BiTE molecule.

The binding of AMG 160 to both PSMA and CD3 brings the T-cell into close proximity with the tumor cell. This engagement activates the T-cell, leading to the release of cytotoxic granules containing perforin and granzymes. Perforin forms pores in the tumor cell membrane, allowing granzymes to enter and initiate apoptosis, or programmed cell death.

## Preclinical Efficacy of AMG 160

Extensive preclinical studies have demonstrated the potent antitumor activity of AMG 160 both *in vitro* and *in vivo*.

Table 2: *In Vitro* and *In Vivo* Efficacy of AMG 160

| Parameter                    | Cell Line / Model                          | Result                                                               | Source |
|------------------------------|--------------------------------------------|----------------------------------------------------------------------|--------|
| In Vitro Cytotoxicity (EC50) | PSMA-expressing prostate cancer cell lines | 6-42 pmol/L for half-maximal lysis                                   |        |
| In Vivo Tumor Regression     | 22Rv-1 mCRPC xenograft model               | Regression of established tumors with weekly 0.2 mg/kg dosing        |        |
| Combination Therapy          | CTG-2428 xenograft model                   | Enhanced antitumor activity when combined with an anti-PD-1 antibody |        |

## Experimental Protocols

The preclinical evaluation of AMG 160 involved a range of standard and specialized assays to characterize its activity and safety.

### 1. *In Vitro* T-cell Mediated Cytotoxicity Assay

- Objective: To determine the potency of AMG 160 in inducing T-cell-mediated killing of PSMA-expressing cancer cells.
- Methodology:

- PSMA-positive target cancer cells (e.g., 22Rv-1) are seeded in a 96-well plate.
- Human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
- Increasing concentrations of AMG 160 are added to the co-culture of target cells and T-cells.
- The plate is incubated for a specified period (e.g., 48 hours).
- Cell viability is assessed using a colorimetric assay (e.g., MTT) or by measuring the release of lactate dehydrogenase (LDH) from lysed cells.
- The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

## 2. In Vivo Xenograft Tumor Model

- Objective: To evaluate the antitumor efficacy of AMG 160 in a living organism.
- Methodology:
  - Immunocompromised mice (e.g., NSG mice) are subcutaneously or orthotopically implanted with human prostate cancer cells (e.g., 22Rv-1).
  - Tumors are allowed to grow to a specified size.
  - Human T-cells are administered to the mice.
  - Mice are treated with AMG 160 or a control antibody at specified doses and schedules (e.g., weekly intravenous injections).
  - Tumor volume is measured regularly using calipers.
  - At the end of the study, tumors may be excised for histological or biomarker analysis.



[Click to download full resolution via product page](#)

Caption: Preclinical evaluation workflow for AMG 160.

## Conclusion

AMG 160 represents a promising immunotherapeutic agent for the treatment of PSMA-expressing cancers, particularly metastatic castration-resistant prostate cancer. Its bispecific design allows for potent and specific T-cell-mediated killing of tumor cells. The preclinical data strongly support its continued clinical development, with ongoing studies aimed at determining its safety and efficacy in patients. The distinction between AMG 160 and other compounds also referred to as "**Anticancer agent 160**" is crucial for the accurate interpretation of scientific and clinical data.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Navigating the Identity of "Anticancer Agent 160": A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12388173#anticancer-agent-160-chemical-structure-and-properties>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)